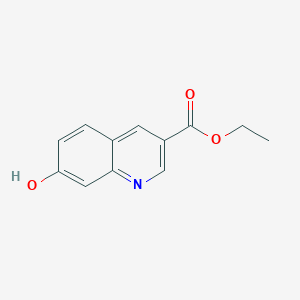

Ethyl 7-hydroxyquinoline-3-carboxylate

Übersicht

Beschreibung

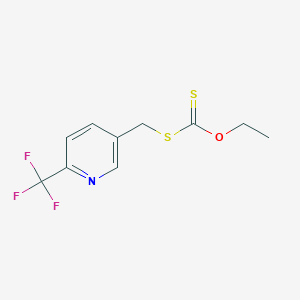

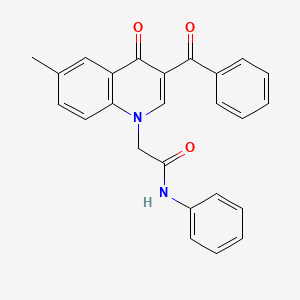

Ethyl 7-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a type of heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 7-hydroxyquinoline-3-carboxylate, often involves the Friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction is followed by a reaction with POCl3 to obtain the final product . The synthesis process is generally carried out by refluxing an alcoholic solution or an organic solvent .Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxyquinoline-3-carboxylate consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethyl ester group attached to the quinoline ring .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is commonly used for the synthesis of quinolines .Physical And Chemical Properties Analysis

Ethyl 7-hydroxyquinoline-3-carboxylate has a molecular weight of 217.22 . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.1, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Analytical Methods

A critical review of analytical methods for determining antioxidant activity highlighted the significance of antioxidants in fields like food engineering, medicine, and pharmacy. It discussed several tests for assessing antioxidant capacity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP. These methods, relying on spectrophotometry, have been applied to analyze the antioxidant capacity of complex samples, underlining the relevance of antioxidants in scientific research (Munteanu & Apetrei, 2021).

Excited-State Hydrogen Atom Transfer

Excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent wire clusters attached to aromatic molecules like 7-hydroxyquinoline, which shares structural similarities with Ethyl 7-hydroxyquinoline-3-carboxylate, were reviewed. These investigations shed light on the mechanistic pathways and the role of solvent wire configurations in facilitating ESHAT, offering insights into reaction mechanisms and the potential for designing novel photochemical processes (Manca, Tanner, & Leutwyler, 2005).

Medicinal Chemistry Insights

Research on 8-Hydroxyquinoline, a compound structurally related to Ethyl 7-hydroxyquinoline-3-carboxylate, has demonstrated its significant biological activities, leading to its exploration for developing broad-spectrum drug molecules for various diseases. Synthetic modifications aim to enhance its potency against cancer, HIV, and neurodegenerative disorders, highlighting the compound's versatility and potential in drug development (Gupta, Luxami, & Paul, 2021).

Redox Mediators in Organic Pollutant Treatment

The role of enzymes and redox mediators in degrading recalcitrant organic pollutants presents a novel approach to wastewater treatment. This method, which involves the use of enzymes like laccases and peroxidases in conjunction with redox mediators, showcases the potential for environmental remediation techniques. The synergistic action of these components can significantly enhance the degradation efficiency of pollutants, offering a promising avenue for industrial and environmental applications (Husain & Husain, 2007).

Coordination Properties with Metals

A review focusing on natural antioxidant molecules' ability to form complexes with metals like Al(III) and Fe(III) provided insights into their coordination properties. This research is crucial for designing molecule-based metal carriers that could enhance metal intake or removal in organisms, demonstrating the interdisciplinary applications of Ethyl 7-hydroxyquinoline-3-carboxylate-related compounds in both health and environmental sciences (Malacaria et al., 2021).

Safety and Hazards

The safety data sheet for Ethyl 7-hydroxyquinoline-3-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing .

Zukünftige Richtungen

While the specific future directions for Ethyl 7-hydroxyquinoline-3-carboxylate are not mentioned in the retrieved sources, quinoline derivatives continue to be a focus of research due to their wide range of bioactivities . The development of new methods for the preparation of these important quinolines and the improvement of existing synthetic methods represents an urgent challenge .

Eigenschaften

IUPAC Name |

ethyl 7-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKWZHREHOEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxyquinoline-3-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)